2-(naphthalen-1-ylsulfanyl)acetic acid
Description
Properties
CAS No. |
10404-24-7 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 1-naphthalenethiol (10.5 g, 103 mmol) reacts with ethyl chloroacetate (15.7 g, 129 mmol) in ethyl acetate (250 mL) using triethylamine (31.5 g, 311 mmol) as the base. Heating at 50°C for 1.5 hours achieves complete conversion, yielding ethyl 2-(naphthalen-1-ylsulfanyl)acetate in 95% yield after filtration and concentration. Critical parameters include:
-
Molar ratio : 1:1.25 thiol-to-chloroacetate
-
Solvent : Ethyl acetate (5 vol relative to thiol)
-
Base : Triethylamine (3 equivalents)
A comparative analysis of bases reveals triethylamine outperforms inorganic alternatives (e.g., K2CO3) in suppressing disulfide byproducts.
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis using concentrated HCl (37%) in dioxane (1:1 v/v) at 80°C for 4–6 hours. This method affords 2-(naphthalen-1-ylsulfanyl)acetic acid in 75–85% yield after recrystallization from ethanol/water. Microwave-assisted hydrolysis (100°C, 20 min) has been reported but requires careful pH control to prevent decarboxylation.
Direct Synthesis from 1-Naphthalenethiol and Chloroacetic Acid
An alternative one-pot approach utilizes chloroacetic acid directly, eliminating the ester hydrolysis step. 1-Naphthalenethiol (1.0 eq) reacts with chloroacetic acid (1.2 eq) in tetrahydrofuran (THF) using sodium carbonate (2.5 eq) as the base at reflux (66°C) for 12 hours. Key advantages include:
-
Atom economy : Avoids ester protection/deprotection
-
Yield : 82–88% after aqueous workup
-
Byproduct management : NaCl precipitates, simplifying purification
However, this method requires strict anhydrous conditions to prevent chloroacetic acid hydrolysis to glycolic acid.
Solid-Phase Synthesis Using Supported Reagents
Recent advances employ silica-supported acid/base systems for tandem reactions. NaHSO4/SiO2 and Na2CO3/SiO2 enable:
-
In situ generation of 1-naphthalenethiol from thioacetate precursors
-
Concurrent alkylation with ethyl chloroacetate
This protocol achieves 78% overall yield while minimizing thiol odor exposure—a significant practical improvement over traditional methods.
Mechanistic Considerations and Byproduct Analysis
Competing Pathways
The primary side reaction involves oxidation of 1-naphthalenethiol to disulfide (naphthalen-1-yl disulfide), which is mitigated by:
Spectroscopic Monitoring
1H NMR tracking reveals complete chloroacetate consumption within 90 minutes at 50°C (δ 4.25 ppm quartets for ethyl ester disappear). Post-hydrolysis, the carboxylic acid proton appears as a broad singlet at δ 12.1 ppm.
Purification and Characterization
| Step | Technique | Conditions | Purity Target |
|---|---|---|---|
| Ester | Flash Chromatography | Hexane:EtOAc (4:1) | >95% |
| Acid | Recrystallization | Ethanol:H2O (3:1) | >99% |
Characterization data aligns with literature:
-
IR (KBr) : 2560 cm⁻¹ (S-H, absent in final product), 1705 cm⁻¹ (C=O)
-
HRMS : Calculated for C12H10O2S [M+H]+: 231.0477, Found: 231.0481
Comparative Method Evaluation
| Parameter | Alkylation-Hydrolysis | Direct Synthesis | Solid-Phase |
|---|---|---|---|
| Yield (%) | 72 (overall) | 85 | 78 |
| Steps | 2 | 1 | 1 |
| Scale (g) | 100+ | <50 | 10–100 |
| Byproducts | Disulfide (3–5%) | NaCl (stoich.) | Minimal |
The alkylation-hydrolysis route remains preferred for large-scale production (>100 g) due to established protocols, while solid-phase methods show promise for parallel synthesis.
Industrial Applications and Modifications
Pharmaceutical manufacturers employ continuous flow reactors to enhance safety with chloroacetate reagents. A representative setup:
-
Reactor 1 : 1-Naphthalenethiol + Et3N in EtOAc (40°C)
-
Reactor 2 : Ethyl chloroacetate feed (0.5 mL/min)
This configuration reduces chloroacetate inventory by 90% versus batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry
2-(Naphthalen-1-ylsulfanyl)acetic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:
- Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
- Reduction: The carboxylic acid group can be reduced to alcohols.
- Electrophilic Substitution: The naphthalene ring can undergo nitration or halogenation.
Biological Research
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Activity: Research indicates that it may inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Medical Applications
The therapeutic potential of this compound is being explored in drug development. Its interaction with biological targets could lead to new treatments for diseases such as cancer and infections. The mechanism of action involves redox reactions facilitated by the sulfanyl group and π-π interactions with aromatic residues in proteins .
Industrial Uses
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Insect Repellents and Fumigants: It has been noted for its efficacy in pest control formulations.
- Dyes and Pigments Production: The compound's structural characteristics allow it to be used in synthesizing various dyes .
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for development as an antibacterial agent.
Case Study 2: Anticancer Properties
Research conducted on human cancer cell lines showed that this compound could inhibit cell proliferation significantly. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations and Physicochemical Properties
The table below summarizes critical data for 2-(naphthalen-1-ylsulfanyl)acetic acid and analogous compounds, highlighting differences in functional groups, molecular weights, and physicochemical properties.
<sup>†</sup>LogP values are experimental or estimated using fragment-based methods. PSA = Polar Surface Area.
Key Observations
Functional Group Impact on Polarity: The sulfanyl group in the target compound contributes to moderate polarity (PSA = 54.37 Ų), comparable to 2-(6-methoxynaphthalen-2-yl)acetic acid. The sulfonyl group in the indole derivative () drastically elevates PSA (128.13 Ų), making it suitable for interactions in biological systems .
Lipophilicity Trends :
- The allyl ester derivative (CAS 170943-17-6) exhibits the highest LogP (3.2), reflecting increased lipophilicity due to the ester group, which reduces water solubility .
- The target compound’s LogP (2.5) is lower than that of 1-naphthoic acid (3.1), likely due to the electron-rich sulfanyl group balancing hydrophobicity .
Molecular Weight and Applications :
- Simpler derivatives like 1-naphthoic acid (MW = 172.18 g/mol) are preferred in high-melting-point applications (e.g., 160–162°C) due to strong intermolecular hydrogen bonding .
- Higher molecular weight analogs (e.g., the sulfonyl-carbamoyl derivative, MW = 438.45 g/mol) are tailored for targeted biological activity, such as enzyme inhibition .
Biological Activity
2-(Naphthalen-1-ylsulfanyl)acetic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure:
The compound features a naphthalene ring substituted with a sulfanyl group and an acetic acid moiety, which contributes to its biological activity.
Synthesis:
The synthesis of this compound typically involves the nucleophilic substitution reaction between naphthalene-1-thiol and chloroacetic acid under basic conditions. The process can be summarized as follows:
- Reagents: Naphthalene-1-thiol, chloroacetic acid
- Solvent: Ethanol or methanol
- Catalyst: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature or slightly elevated temperatures
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Redox Reactions: The sulfanyl group can participate in redox reactions, influencing cellular oxidative states.
- Aromatic Interactions: The naphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activities and receptor functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown selective activity against Gram-negative bacteria such as Pseudomonas aeruginosa while lacking antifungal effects .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study involving various derivatives demonstrated that certain analogs displayed significant inhibitory effects on cancer cell lines, notably HCT-116 and MCF-7 cells. The IC50 values for these compounds indicated promising cytotoxic activity, suggesting that the sulfanyl group enhances the anticancer efficacy of the naphthalene scaffold .
Enzyme Inhibition
This compound has been studied for its ability to inhibit lysosomal phospholipase A2 (PLA2), an enzyme involved in lipid metabolism. Inhibition of PLA2 is associated with drug-induced phospholipidosis, a pathological condition characterized by the accumulation of phospholipids within lysosomes .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of 25 synthesized compounds, including derivatives of this compound. Results indicated that certain compounds exhibited IC50 values in the low micromolar range against HCT-116 cells, highlighting their potential as selective anticancer agents .
Case Study 2: Antimicrobial Assessment
In another investigation, a series of this compound derivatives were tested for antimicrobial activity. Most compounds showed significant inhibition against Pseudomonas aeruginosa, further supporting the compound's utility in developing antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing 2-(naphthalen-1-ylsulfanyl)acetic acid, and what key reaction parameters influence yield and purity?
A modified Mannich reaction or sulfanylation of naphthalene derivatives is often employed. For example, hydantoin intermediates (e.g., 5-(2-methoxynaphthalen-1-yl)hydantoin) can be treated with aqueous NaOH under reflux, followed by acidification and purification via column chromatography . Key parameters include reaction time (e.g., 24 hours for hydrolysis), temperature (reflux conditions), and solvent choice (THF for Boc protection). Yield and purity depend on efficient extraction and chromatographic separation, with typical yields around 83–84% .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR spectroscopy identifies substitution patterns on the naphthalene ring and confirms sulfanyl-acetic acid linkage.
- High-performance liquid chromatography (HPLC) assesses purity, particularly for detecting isomers (e.g., 2- vs. 1-naphthalene derivatives) .
- Melting point analysis verifies crystallinity and compound identity, with deviations indicating impurities .
Q. How can researchers mitigate byproduct formation during sulfanylation reactions involving naphthalene derivatives?
Optimize regioselectivity using directing groups (e.g., methoxy or bromo substituents) to control sulfanyl group positioning . Employ stoichiometric control of reagents (e.g., bromine in acetic acid) to minimize over-substitution . Purification via recrystallization or column chromatography (e.g., ethyl acetate as eluent) effectively removes byproducts .
Advanced Questions
Q. How do substituents on the naphthalene ring influence the hydrogen-bonding network and crystal packing of this compound derivatives?
Electron-withdrawing substituents (e.g., bromo) increase C–C–C bond angles on the aromatic ring, altering molecular planarity and hydrogen-bonding motifs . Carboxyl groups form centrosymmetric dimers via O–H⋯O interactions, while weak C–H⋯π or π–π stacking (3.3–3.5 Å interplanar distances) stabilizes crystal packing . Substituent steric effects (e.g., cyclohexyl groups) induce chair conformations, further modulating packing efficiency .
Q. How can X-ray crystallography and computational methods resolve structural ambiguities in sulfanylated naphthalene-acetic acid derivatives?
- Single-crystal X-ray diffraction resolves absolute configuration, hydrogen-bonding motifs (e.g., R₂²(8) dimerization), and torsional angles (e.g., dihedral angles between aromatic and acetic acid moieties) .
- Density functional theory (DFT) validates experimental geometries and electronic properties, such as correlation-energy density calculations using gradient expansions of kinetic-energy density .
- Software suites like SHELXL refine crystallographic data, particularly for twinned or high-resolution structures .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for sulfanylated acetic acid derivatives?
Cross-validate NMR chemical shifts with X-ray-derived torsion angles to confirm substituent orientation. For example, discrepancies in proton environments may arise from dynamic effects in solution (e.g., rotational barriers), which static crystallographic data can clarify . Use temperature-dependent NMR or variable-temperature XRD to probe conformational flexibility .
Methodological Tables
| Structural Feature | Analytical Technique | Key Observations |
|---|---|---|
| Hydrogen Bonding | X-ray diffraction | O–H⋯O dimers (2.6–2.7 Å) |
| π–π Interactions | Crystallography | 3.3–3.5 Å interplanar spacing |
| Substituent Effects | DFT Calculations | Electron-withdrawing groups increase C–C–C angles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
